molecular formula C21H22O3 B5727743 7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5727743
M. Wt: 322.4 g/mol
InChI Key: DAQHHXFQSFJHHI-UHFFFAOYSA-N
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Description

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields of research and industry. This compound is a derivative of chromen-2-one, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 2-(2-methoxyphenoxy)phenol with 2,5-dimethylbenzyl bromide in the presence of potassium carbonate and cesium carbonate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a selective estrogen receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity and influencing gene expression. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one: Another chromen-2-one derivative with similar biological activities.

    2-(2-methoxyphenoxy)phenol: A precursor in the synthesis of the target compound.

Uniqueness

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its ability to act as a selective estrogen receptor modulator sets it apart from other similar compounds.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-12-6-7-13(2)17(10-12)11-23-19-9-8-18-14(3)15(4)21(22)24-20(18)16(19)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQHHXFQSFJHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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